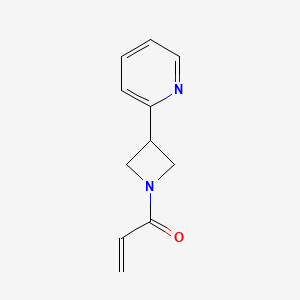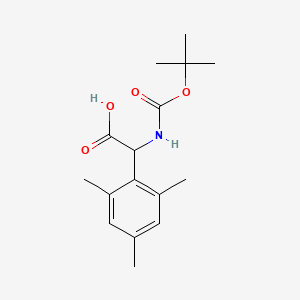
プラチコシドG1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
Platycoside G1 has a wide range of scientific research applications due to its diverse biological activities :
作用機序
プラチコシドG1は、さまざまな分子標的と経路を通じてその効果を発揮します . 細胞受容体や酵素と相互作用し、炎症、酸化ストレス、細胞増殖に関与するシグナル伝達経路を調節します . この化合物の抗酸化活性は、主にフリーラジカルを捕捉し、内因性抗酸化酵素の活性を高める能力によるものです .
類似化合物の比較
This compoundは、ツリガネニンジン (Platycodon grandiflorum) に含まれるトリテルペノイドサポニンのグループに属しています . 類似の化合物には、プラチコシドE、プラチコディンD、ポリガラシンDなどがあります . これらの化合物と比較して、this compoundは、その特殊なグリコシル化パターンと強力な抗酸化活性により、独特なものとなっています . 化学構造の違いにより、生物活性と治療の可能性が異なります .
生化学分析
Biochemical Properties
Platycoside G1 plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The CYP716 family genes play a major role in platycoside oxidation . The CYP716 gene family of P. grandiflorus was much larger than that of other Asterid species . Orthologous gene annotation also revealed the expansion of β-amyrin synthases (bASs) in P. grandiflorus .
Cellular Effects
Platycoside G1 has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance cell death in A549 human lung carcinoma cells .
Molecular Mechanism
The mechanism of action of Platycoside G1 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Genomic analysis revealed that the CYP716 family genes play a major role in platycoside oxidation .
Temporal Effects in Laboratory Settings
The effects of Platycoside G1 change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Platycoside G1 vary with different dosages in animal models
Metabolic Pathways
Platycoside G1 is involved in metabolic pathways . It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . The CYP716 family genes play a major role in platycoside oxidation .
準備方法
合成経路と反応条件
プラチコシドG1は、主にツリガネニンジン (Platycodon grandiflorum) の根から単離されます。 抽出プロセスには、乾燥、粉砕、メタノールまたはエタノールを用いた溶媒抽出など、いくつかの段階が含まれます . 次に、抽出物を高速液体クロマトグラフィー (HPLC) などのクロマトグラフィー技術にかけてthis compoundを精製します .
工業生産方法
This compoundの工業生産には、ツリガネニンジン (Platycodon grandiflorum) の根からの大規模抽出が伴います。 根は収穫され、洗浄され、乾燥された後、微粉末に粉砕されます。 次に、この粉末は、メタノールやエタノールなどの溶媒で抽出されます。 粗抽出物をクロマトグラフィー法で精製して、高純度のthis compoundを得ます .
化学反応の分析
反応の種類
プラチコシドG1は、酸化、還元、加水分解など、さまざまな化学反応を起こします . これらの反応は、化合物を修飾して生物活性を高めたり、その性質を研究したりするために不可欠です。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) などの一般的な酸化剤は、制御された条件下でthis compoundを酸化するために使用されます.
還元: 水素化ホウ素ナトリウム (NaBH4) などの還元剤は、this compoundを還元するために使用されます.
生成される主要な生成物
これらの反応から生成される主な生成物には、脱グリコシル化形態、酸化または還元誘導体など、this compoundのさまざまな誘導体が含まれます .
科学研究への応用
類似化合物との比較
Platycoside G1 is part of a group of triterpenoid saponins found in Platycodon grandiflorum . Similar compounds include Platycoside E, Platycodin D, and Polygalacin D . Compared to these compounds, Platycoside G1 is unique due to its specific glycosylation pattern and potent antioxidant activity . The differences in their chemical structures result in varying biological activities and therapeutic potentials .
特性
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H104O34/c1-23-49(95-54-44(81)35(72)27(69)17-87-54)43(80)48(85)55(91-23)96-50-36(73)28(70)18-88-57(50)98-58(86)64-12-11-59(2,3)13-25(64)24-7-8-32-60(4)14-26(68)51(63(21-66,22-67)33(60)9-10-61(32,5)62(24,6)15-34(64)71)97-56-47(84)42(79)39(76)31(94-56)20-90-53-46(83)41(78)38(75)30(93-53)19-89-52-45(82)40(77)37(74)29(16-65)92-52/h7,23,25-57,65-85H,8-22H2,1-6H3/t23-,25-,26-,27+,28-,29+,30+,31+,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50+,51-,52+,53+,54-,55-,56-,57-,60+,61+,62+,64+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBMWMLXRNXHHQ-ONYRRNLVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H104O34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2483244.png)



![ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483253.png)

![3-(3-chlorobenzyl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2483255.png)

![(Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2483258.png)

![(3S,9'aR)-hexahydro-1'H-spiro[1,5-oxazepane-3,4'-pyrido[2,1-c]morpholine]](/img/structure/B2483262.png)
![9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide](/img/structure/B2483266.png)
